Tak-441

Hedgehog Signaling Drug Resistance Smo Antagonists

Hedgehog pathway researchers face a critical barrier: the Smo D473H mutation confers high-level resistance to vismodegib (IC50 = 7100 nM), compromising target engagement in resistant BCC and medulloblastoma models. TAK-441 solves this with near-equivalent potency against wild-type and D473H mutant Smo. • D473H mutant IC50: 79 nM vs. 7100 nM for vismodegib-sustained pathway inhibition in resistant models • Defined PD benchmarks: Gli1 mRNA IC50 = 0.0457 μg/mL (tumor), IC90 = 0.68 μg/mL (tumor growth inhibition) • Topical formulation-ready: ~40-fold aqueous solubility enhancement via TPGS micelle systems with high cutaneous deposition

Molecular Formula C28H31F3N4O6
Molecular Weight 576.6 g/mol
CAS No. 1186231-83-3
Cat. No. B612204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak-441
CAS1186231-83-3
SynonymsTAK441, TAK441, TAK 441
Molecular FormulaC28H31F3N4O6
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C(=C(N2C)C(=O)NC3CCN(CC3)C(=O)CO)OCC(F)(F)F)C(=O)N1CC(=O)C4=CC=CC=C4
InChIInChI=1S/C28H31F3N4O6/c1-3-19-13-20-23(27(40)35(19)14-21(37)17-7-5-4-6-8-17)25(41-16-28(29,30)31)24(33(20)2)26(39)32-18-9-11-34(12-10-18)22(38)15-36/h4-8,13,18,36H,3,9-12,14-16H2,1-2H3,(H,32,39)
InChIKeyZADWXQMNNVICKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TAK-441 (CAS 1186231-83-3): A Potent, Orally Bioavailable Smoothened Antagonist for Hedgehog Pathway Research and Drug Development


TAK-441 (CAS 1186231-83-3) is a pyrrolo[3,2-c]pyridine derivative that functions as a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway by binding to the Smoothened (Smo) receptor [1]. It is an investigational small molecule drug that has been evaluated in Phase I clinical trials for the treatment of advanced solid tumors [2]. TAK-441 exhibits an IC50 of 4.4 nM in Hh signaling inhibition assays and has demonstrated significant antitumor activity in preclinical models, including a mouse medulloblastoma allograft model where it achieved a treatment/control (T/C) tumor growth ratio of 3% [3].

Why TAK-441 Cannot Be Directly Substituted with Other Smoothened Antagonists: The Critical Role of D473H Mutant Activity and Pharmacokinetic Differentiation


Smoothened (Smo) antagonists are not functionally interchangeable due to significant differences in their activity against clinically relevant drug-resistant mutants and their distinct pharmacokinetic and tissue distribution profiles [1]. While compounds like vismodegib (GDC-0449) and sonidegib (LDE-225) are FDA-approved for basal cell carcinoma (BCC), their efficacy is compromised by the emergence of the Smo D473H mutation, which confers high-level resistance [2]. Furthermore, the systemic side effect profiles of these agents—including muscle spasms, dysgeusia, and alopecia—limit their utility, particularly for less invasive or topical applications [3]. TAK-441 offers a differentiated profile with near-equivalent binding to both wild-type and D473H mutant Smo, along with a solubility-optimized scaffold that supports both oral and topical formulation development, making it a uniquely versatile tool for Hedgehog pathway research [1][4].

TAK-441 Product-Specific Quantitative Differentiation Evidence for Scientific Procurement Decisions


Superior Potency Against Vismodegib-Resistant Smo D473H Mutant: A Direct Head-to-Head Comparison

TAK-441 demonstrates an ~90-fold superior inhibitory potency against the clinically relevant vismodegib-resistant Smo D473H mutant compared to vismodegib itself [1]. In reporter gene assays using D473H-transfected cells, TAK-441 achieved an IC50 of 79 nM, whereas vismodegib exhibited an IC50 of 7100 nM [1]. Binding assays further confirmed that TAK-441 retains nearly equivalent binding affinity for the D473H mutant as it does for wild-type Smo, while vismodegib and cyclopamine show substantially reduced affinity for the mutant [1].

Hedgehog Signaling Drug Resistance Smo Antagonists

Species-Specific Oral Bioavailability and Plasma Protein Binding Profile of TAK-441: Critical Data for Preclinical Model Selection

TAK-441 exhibits markedly species-dependent oral bioavailability, with values of 31.7% in rats and 90.3% in dogs following oral administration [1]. Plasma protein binding also varies significantly across species: 99.7% in mice, 96.2% in rats, 79.6% in dogs, and 87.7% in humans at a concentration of 1 μg/mL [1]. These data contrast with the more moderate and less species-variable bioavailability reported for vismodegib (e.g., ~31.8% in dogs, ~45% in rats) and underscore the need for careful species selection in preclinical efficacy and toxicology studies [2].

Pharmacokinetics Preclinical Modeling Bioavailability

Tumor Growth Inhibition in Medulloblastoma Allograft Model: TAK-441 Achieves 97% Tumor Suppression with Improved Pharmacokinetics

In a mouse medulloblastoma allograft model, TAK-441 achieved a treatment/control (T/C) tumor growth ratio of 3%, corresponding to 97% tumor growth suppression [1]. This high degree of efficacy was attributed to the improved pharmacokinetic profile of TAK-441, which resulted from solubility optimization of the pyrrolo[3,2-c]pyridine scaffold [1]. For context, the earlier lead compound 1 (a pyrrolo[3,2-c]quinoline-4-one derivative) exhibited poor oral absorption at high doses (Cmax 3.63 μg/mL at 100 mg/kg) due to low solubility (8.4 μg/mL at pH 6.8), limiting its in vivo utility [1].

In Vivo Efficacy Medulloblastoma Tumor Xenograft

Topical Formulation Feasibility: TAK-441 Polymeric Micelle Hydrogel Achieves High Cutaneous Deposition with Negligible Systemic Exposure

TAK-441 is amenable to topical formulation development, offering a potential advantage over purely systemically administered Smo antagonists [1]. A TPGS-based polymeric micelle formulation incorporated into a 3% HPMC hydrogel increased the aqueous solubility of TAK-441 by ~40-fold and achieved a cutaneous deposition of 0.40 ± 0.11 μg/cm² in human skin after 12 hours, compared to only 0.05 ± 0.02 μg/cm² for a non-micelle control formulation—an 8-fold improvement in skin deposition [1]. Importantly, the formulation resulted in epidermal concentrations several thousand-fold higher than the IC50 (4.4 nM) with almost negligible transdermal permeation, indicating minimal risk of systemic side effects [1].

Topical Drug Delivery Formulation Science Dermatology

TAK-441 Clinical Pharmacokinetics in Humans: Linear Exposure and Extended Half-Life Support Once-Daily Dosing

In a Phase I dose-escalation trial in patients with advanced solid tumors (n=34), TAK-441 demonstrated linear pharmacokinetics across a wide dose range (50-1600 mg/day) with a mean elimination half-life of 13.5 to 22.6 hours [1]. Oral absorption was fairly rapid, with a median Tmax of 2.0 to 4.0 hours after a single dose [1]. Systemic exposure (AUC) was dose-proportional, indicating predictable pharmacokinetic behavior [1]. These parameters compare favorably to sonidegib, which has a substantially longer half-life (~28 days) and requires less frequent dosing but exhibits higher inter-patient variability and a more complex drug-drug interaction profile due to CYP3A4 metabolism [2].

Clinical Pharmacology Phase I Human PK

TAK-441 (CAS 1186231-83-3) Validated Research and Application Scenarios Based on Product-Specific Evidence


Investigating Drug-Resistant Hedgehog Signaling in Cancer Models

TAK-441 is the preferred Smo antagonist for studies involving the vismodegib-resistant D473H Smo mutant. Its IC50 of 79 nM against D473H-transfected cells—compared to 7100 nM for vismodegib—enables robust pathway inhibition in cell-based and in vivo models that harbor this clinically relevant resistance mutation [4]. Researchers studying acquired resistance mechanisms in basal cell carcinoma or medulloblastoma should select TAK-441 to ensure sustained target engagement.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Rodent and Canine Species

The well-characterized nonclinical PK profile of TAK-441—including species-specific oral bioavailability (31.7% in rats, 90.3% in dogs) and plasma protein binding (96.2% in rats, 79.6% in dogs, 87.7% in humans)—makes it an excellent tool compound for PK/PD modeling and allometric scaling exercises [4]. It is particularly suited for studies requiring predictable oral exposure in dogs or for building translational PK models to predict human dosing.

Development and Evaluation of Topical Hedgehog Inhibitor Formulations

TAK-441 is uniquely positioned for topical formulation research. Its compatibility with TPGS polymeric micelle systems allows for a ~40-fold increase in aqueous solubility and 8-fold greater cutaneous deposition in human skin compared to non-micelle controls, while achieving epidermal concentrations several thousand-fold above the IC50 with negligible systemic permeation [4]. This profile supports studies aimed at developing topical treatments for superficial basal cell carcinoma or other dermatological conditions driven by Hedgehog pathway activation.

Evaluating Gli1 mRNA as a Pharmacodynamic Biomarker in Xenograft Tumor Models

TAK-441 has been used to establish a quantitative PK/PD relationship linking plasma drug concentration to Gli1 mRNA suppression in both tumor and skin tissues [4]. The IC50 values for Gli1 mRNA inhibition are 0.0457 μg/mL in tumor and 0.113 μg/mL in skin, with an IC90 for tumor growth inhibition of 0.68 μg/mL [4]. These defined PD benchmarks make TAK-441 an ideal reference compound for studies that require precise correlation between drug exposure and Hedgehog pathway target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tak-441

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.